

Comparative Profiling of 1-Butylcyclohexanamine: Physical Properties & Structural Analogs

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Compound of Interest

Compound Name: 1-Butylcyclohexanamine

CAS No.: 2626-61-1

Cat. No.: B13617842

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Executive Summary: The Steric Advantage in Drug Design

In the landscape of medicinal chemistry, **1-Butylcyclohexanamine** (CAS: 2626-61-1) represents a critical scaffold for exploring steric bulk and lipophilicity in amine-based pharmacophores. Unlike its unhindered parent, cyclohexanamine, or its secondary amine isomer (N-butylcyclohexanamine), the geminal substitution pattern of **1-butylcyclohexanamine** offers unique resistance to metabolic deamination and alters receptor binding kinetics.

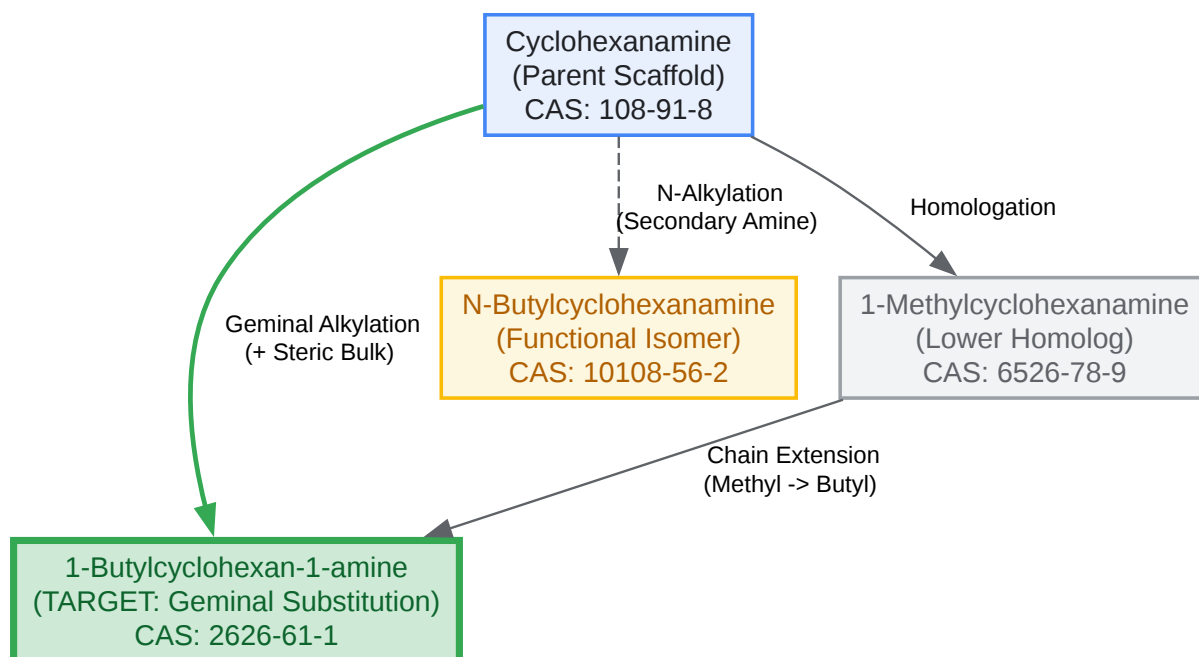
This guide provides a rigorous comparative analysis of **1-butylcyclohexanamine** against its structural analogs. It is designed for researchers optimizing NMDA receptor antagonists, viral channel blockers, or local anesthetics where the "umbrella effect" of the geminal butyl group is a desired feature.

Chemical Identity & Structural Classification[1]

To ensure experimental precision, we must distinguish the target molecule from its common isomers.

- Target Molecule: 1-Butylcyclohexan-1-amine (Geminal primary amine).
 - Structure: The amino group (-NH₂) and butyl chain are attached to the same carbon (C1).
 - Key Feature: High steric hindrance around the nitrogen; quaternary carbon center.
- Primary Isomer: Cyclohexanamine (Parent).
 - Structure: Monosubstituted cyclohexane.
- Functional Isomer: N-Butylcyclohexanamine (Secondary amine).
 - Structure: Butyl group attached to the nitrogen, not the ring carbon.

Figure 1: Structural Family Tree & Steric Relationships



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Caption: Structural relationship diagram highlighting the geminal substitution pathway from the parent cyclohexanamine.

Comparative Physical Properties

The following data synthesizes experimental values with high-confidence computed models where specific experimental data for the rare geminal isomer is limited.

Property	1-Butylcyclohexanamine (Target)	Cyclohexanamine (Parent)	N-Butylcyclohexanamine (Isomer)	1-Methylcyclohexanamine (Homolog)
CAS Number	2626-61-1	108-91-8	10108-56-2	6526-78-9
Formula	C ₁₀ H ₂₁ N	C ₆ H ₁₃ N	C ₁₀ H ₂₁ N	C ₇ H ₁₅ N
Mol.[1][2] Weight	155.28 g/mol	99.17 g/mol	155.28 g/mol	113.20 g/mol
Boiling Point	~205–210 °C (Pred.)*	134.5 °C (Lit.)	207 °C (Lit.)	~145 °C (Est.)
Density	0.85–0.87 g/mL (Pred.)	0.867 g/mL	~0.84 g/mL	0.868 g/mL (N-isomer ref)
LogP (Lipophilicity)	2.7 – 2.9	1.49	3.1	1.8
pKa (Basicity)	~10.2 – 10.4 (Pred.)**	10.66	10.8	~10.5
Water Solubility	Low (<1 g/L)	Miscible	Low	Moderate
State (25°C)	Colorless Liquid/Oil	Colorless Liquid	Colorless Liquid	Colorless Liquid

*Scientist's Note on Data:

- Boiling Point: The target (geminal amine) is structurally similar to 1-butylcyclohexanol (BP 210°C). While amines typically boil slightly lower than their corresponding alcohols, the high

molecular weight and globular shape suggest a boiling point in the 205–210°C range, very similar to its N-butyl isomer.

- pKa: Sterically hindered primary amines (geminal) often exhibit slightly reduced basicity compared to the parent (10.66) due to the "solvation effect"—the bulky butyl group hinders water molecules from stabilizing the protonated ammonium ion.

Deep Dive: Critical Parameters for Drug Development

Lipophilicity (LogP) & BBB Penetration

The shift from Cyclohexanamine (LogP 1.49) to **1-Butylcyclohexanamine** (LogP ~2.8) is drastic.

- Implication: This increase pushes the molecule into the optimal range for Blood-Brain Barrier (BBB) penetration (typically LogP 2.0–3.5).
- Application: This scaffold is ideal for CNS-active agents (e.g., NMDA antagonists similar to Phencyclidine/PCP analogs) where high lipophilicity is required to cross neuronal membranes.

Steric Shielding (The "Umbrella Effect")

The geminal butyl group acts as a steric umbrella over the amine.

- Metabolic Stability: It protects the α -carbon from oxidative deamination by metabolic enzymes (e.g., MAO or P450s), potentially prolonging the drug's half-life compared to linear analogs.
- Receptor Selectivity: The bulk prevents binding to receptors with small pockets, increasing selectivity for large-pore channels (e.g., viral M2 channels or glutamatergic ion channels).

Experimental Protocol: Synthesis & Characterization

Since **1-Butylcyclohexanamine** is not a commodity chemical, in-house synthesis is often required. The Ritter Reaction is the gold standard for generating geminal alkyl amines.

Protocol: Synthesis via Ritter Reaction

Objective: Synthesize 1-butylcyclohexan-1-amine from cyclohexanone.

Reagents:

- Cyclohexanone[3][4]
- n-Butylmagnesium bromide (Grignard reagent)
- Sodium Cyanide (NaCN) or HCN (Caution!)
- Sulfuric Acid (H₂SO₄) / Acetic Acid

Workflow:

- Grignard Addition: React cyclohexanone with n-butylmagnesium bromide in dry ether to yield 1-butylcyclohexanol.
 - Validation point: Check GC-MS for alcohol peak (MW 156).
- Ritter Reaction: Treat 1-butylcyclohexanol with NaCN (or HCN) in concentrated H₂SO₄/AcOH at 0°C -> RT. This forms the Formamide intermediate.
 - Mechanism:[4][5] The alcohol forms a tertiary carbocation, which is trapped by the nitrile.
- Hydrolysis: Reflux the formamide in 6M HCl or NaOH to cleave the formyl group, yielding the free amine.
- Purification: Acid-base extraction followed by distillation.

Figure 2: Synthesis Workflow (Ritter Pathway)



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Caption: Step-by-step synthetic route converting cyclohexanone to the target geminal amine.

Characterization Checklist (Self-Validating)

- ^1H NMR (CDCl_3): Look for the disappearance of the -proton signal (present in parent cyclohexanamine at ~ 2.6 ppm). In the target, C1 is quaternary, so no -proton exists.
- ^{13}C NMR: Identify the quaternary carbon signal at ~ 50 – 55 ppm (shifted downfield due to Nitrogen).
- Boiling Point: Distill and collect fraction at ~ 205 – 210°C (atmospheric) or $\sim 95^\circ\text{C}$ at 15 mmHg.

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